Home > Products > Screening Compounds P80970 > 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-hydroxyphenyl)acetamide
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-hydroxyphenyl)acetamide -

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-hydroxyphenyl)acetamide

Catalog Number: EVT-4193250
CAS Number:
Molecular Formula: C18H19N3O3
Molecular Weight: 325.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,2,3,4,5,6-Hexahydro-3,6-dimethyl-2,6-methano-3-benzazocin-11-one (2,5-Dimethyl-9-oxo-6,7-benzomorphan)

  • Relevance: While this compound doesn't share a direct structural resemblance to 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-(4-hydroxyphenyl)acetamide, it exemplifies the exploration of heterocyclic ring systems as synthetic targets. This highlights the broader context of medicinal chemistry research where different heterocyclic scaffolds are investigated for their potential biological activities. []

1-[2-(N,N-Dimethylamino)ethyl]-3,4-dihydro-1-methylnaphthalen-2(1H)-one

  • Compound Description: This compound serves as a key starting material in the synthesis of the benzomorphan derivative, 1,2,3,4,5,6-hexahydro-3,6-dimethyl-2,6-methano-3-benzazocin-11-one. [] Various modifications are made to this compound, including benzylation, acetal protection, and halogenation, to achieve the desired benzomorphan skeleton.
  • Relevance: While this compound doesn't share a direct structural resemblance to 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-(4-hydroxyphenyl)acetamide, its use in building a complex heterocyclic system through a multi-step synthesis highlights the exploration of diverse synthetic strategies in medicinal chemistry. []

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

  • Compound Description: This compound acts as a non-competitive antagonist of the CXCR3 chemokine receptor, which plays a role in inflammatory diseases. It exhibits inverse agonistic properties, particularly towards a constitutively active mutant of CXCR3. []

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

  • Compound Description: Similar to VUF10472/NBI-74330, this compound acts as a non-competitive antagonist of the CXCR3 receptor. It also displays inverse agonistic properties towards a constitutively active mutant of CXCR3. []
  • Relevance: Structurally similar to VUF10472/NBI-74330, this compound reinforces the exploration of the 3H-pyrido[2,3-d]pyrimidin-4-one scaffold as a basis for CXCR3 receptor modulation. [] While not directly related to the structure of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-(4-hydroxyphenyl)acetamide, it emphasizes the relevance of targeting chemokine receptors in medicinal chemistry research. []

Decanoic acid {1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834)

  • Compound Description: This compound functions as a non-competitive antagonist of the CXCR3 receptor, demonstrating inverse agonistic properties. Notably, it exhibits full inverse agonism against a constitutively active mutant of CXCR3. []
  • Relevance: This compound highlights the exploration of the 3H-quinazolin-4-one scaffold for potential CXCR3 receptor modulation. [] While structurally distinct from 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-(4-hydroxyphenyl)acetamide, its identification as a CXCR3 antagonist further emphasizes the importance of this receptor as a drug target in the context of inflammatory diseases. []

1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132)

  • Compound Description: This compound acts as a non-competitive antagonist of the CXCR3 receptor and demonstrates inverse agonistic properties. Similar to VUF5834, it exhibits full inverse agonism against a constitutively active mutant of CXCR3. []
  • Relevance: This compound, structurally different from 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-(4-hydroxyphenyl)acetamide, belongs to the imidazolium class of compounds and further expands the range of chemical scaffolds investigated for CXCR3 receptor modulation. []

N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

  • Compound Description: Unlike other listed CXCR3 antagonists, TAK-779 demonstrates weak partial inverse agonism against a constitutively active mutant of CXCR3, suggesting a potentially distinct mode of interaction with the receptor. []
  • Relevance: While structurally distinct from 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-(4-hydroxyphenyl)acetamide, TAK-779 belongs to the quaternary ammonium anilide class of compounds and highlights the structural diversity explored in targeting the CXCR3 receptor. []

Properties

Product Name

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-hydroxyphenyl)acetamide

IUPAC Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-hydroxyphenyl)acetamide

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C18H19N3O3/c1-10-7-14-15(8-11(10)2)21-18(24)16(20-14)9-17(23)19-12-3-5-13(22)6-4-12/h3-8,16,20,22H,9H2,1-2H3,(H,19,23)(H,21,24)

InChI Key

SGIUGRJEUJGPLL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)O

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.